
SKLB70326
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKLB70326 is an inhibitor of cell-cycle progression. It acts by inducing G0/G1 phase arrest and apoptosis in human hepatic carcinoma cells.
Scientific Research Applications
Anticancer Potential of SKLB70326
SKLB70326, a novel small molecule, has shown promising anticancer effects, particularly in human hepatic carcinoma cells. The research conducted by Han et al. (2012) revealed that SKLB70326 significantly inhibits the proliferation of these cancer cells. The mechanism of action involves inducing a G₀/G₁ phase arrest followed by apoptosis. This effect is associated with the downregulation of cyclin-dependent kinases (CDK2, CDK4, and CDK6) and the activation of apoptotic pathways involving PARP, caspase-3, caspase-9, and Bax, along with the downregulation of Bcl-2. Additionally, the treatment upregulates p53 and p21 expression levels, contributing to its anticancer efficacy. The study highlights SKLB70326's potential as a candidate anticancer agent, especially for hepatic carcinoma, warranting further investigation (Han et al., 2012).
properties
CAS RN |
1257317-77-3 |
|---|---|
Product Name |
SKLB70326 |
Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.34 |
IUPAC Name |
3-Amino-6-(3-methoxyphenyl)thieno[2.3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-20-9-4-2-3-8(7-9)11-6-5-10-12(16)13(14(17)19)21-15(10)18-11/h2-7H,16H2,1H3,(H2,17,19) |
InChI Key |
FEHLZYWXCFELFL-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(N)C2=CC=C(C3=CC=CC(OC)=C3)N=C2S1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SKLB70326; SKLB-70326; SKLB 70326; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



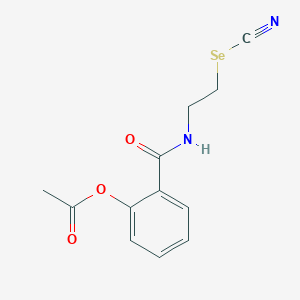
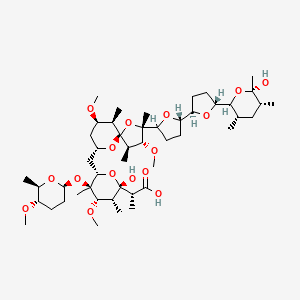
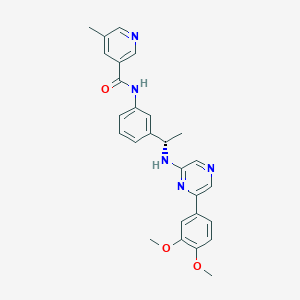
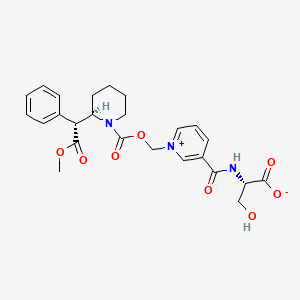
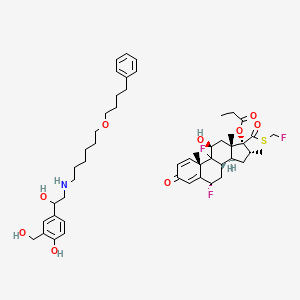
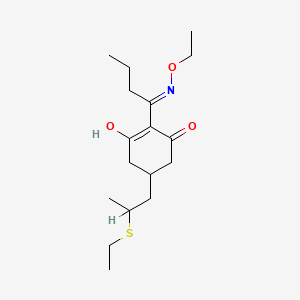

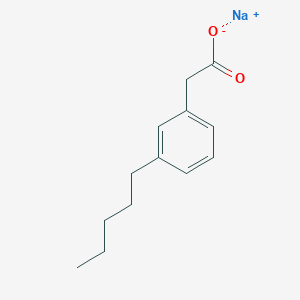
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)
![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)